L-LEUCINE-N-T-BOC:H2O (1-13C)
Description
Theoretical Foundations of Isotopic Tracers in Complex Systems
Isotopic tracers are variants of elements that possess a different number of neutrons, and therefore a different mass, but exhibit the same chemical properties as their more abundant counterparts. ontosight.aisilantes.com This fundamental principle allows them to be seamlessly incorporated into molecules and participate in biological and chemical reactions just as their natural analogs would. silantes.com The most commonly used stable isotopes in this field include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com
Principles of 13C Isotopic Enrichment and its Significance in Carbon Flux Analysis
Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. wikipedia.org Isotopic enrichment with ¹³C involves increasing the concentration of this isotope in a molecule beyond its natural abundance of approximately 1.1%. wikipedia.org This enrichment makes the labeled molecules distinguishable from their unlabeled counterparts when analyzed. silantes.com The process of creating ¹³C-enriched compounds can be achieved through various methods, with cryogenic distillation of methane (B114726) or carbon monoxide being an economically viable industrial technique. wikipedia.org
The significance of ¹³C isotopic enrichment is particularly profound in the field of carbon flux analysis. This analytical approach aims to quantify the rates (fluxes) of metabolic pathways within a biological system. nih.gov By feeding cells or organisms a substrate enriched with ¹³C, such as [1-¹³C]glucose, researchers can trace the journey of the labeled carbon atoms as they are processed through various metabolic reactions. nih.govnih.gov
The distribution of the ¹³C label within different metabolites provides a detailed map of metabolic activity. nih.gov Analytical methods like mass spectrometry and NMR spectroscopy are used to measure the labeling patterns in key metabolites. nih.govethz.ch This data, when combined with computational modeling, allows for the precise calculation of carbon fluxes through central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.govnih.gov Such quantitative insights are crucial for understanding cellular metabolism, identifying metabolic bottlenecks, and guiding metabolic engineering efforts to enhance the production of biochemicals. nih.gov
Role of Protected Amino Acid Derivatives in Isotope-Assisted Studies
In the realm of isotope-assisted research, particularly in fields like proteomics and peptide synthesis, protected amino acid derivatives play a crucial role. silantes.comcortecnet.com L-LEUCINE-N-T-BOC:H2O (1-13C) is a prime example of such a compound. The "N-t-Boc" (N-tert-butoxycarbonyl) group is a protecting group attached to the nitrogen atom of the amino acid leucine (B10760876). cymitquimica.com This protection is vital as it prevents the amino group from participating in unwanted side reactions during chemical synthesis, such as peptide synthesis. silantes.comcymitquimica.com
The strategic use of a protected, isotopically labeled amino acid allows for its precise incorporation at specific positions within a peptide or protein sequence during solid-phase peptide synthesis (SPPS). silantes.com Once the desired sequence is assembled, the Boc protecting group can be removed, revealing the functional amino group. silantes.com
This methodology is invaluable for a variety of applications. In quantitative proteomics, peptides containing ¹³C-labeled amino acids serve as internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples. symeres.comthermofisher.com In structural biology, the incorporation of labeled amino acids facilitates NMR studies, helping to elucidate the three-dimensional structures of proteins and their interactions. sigmaaldrich.com The monohydrate form (H₂O) indicates that a water molecule is incorporated into the crystal structure of the compound. chembk.com
Physicochemical Properties of L-LEUCINE-N-T-BOC:H2O (1-13C)
| Property | Value |
| CAS Number | 201740-80-9 eurisotop.com |
| Molecular Formula | C₁₀[¹³C]H₂₁NO₄ · H₂O sigmaaldrich.com |
| Molecular Weight | 249.30 g/mol (for the monohydrate) carlroth.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 85-87 °C sigmaaldrich.com |
| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
Properties
Molecular Weight |
232.28 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Strategies and Derivatization of L Leucine N T Boc:h2o 1 13c
Regiospecific 13C-Labeling Approaches for Carboxyl Carbon in Leucine (B10760876)
The cornerstone of synthesizing L-LEUCINE-N-T-BOC:H2O (1-13C) is the selective incorporation of a ¹³C atom at the C1 (carboxyl) position of L-leucine. This is achieved through carefully designed synthetic pathways that ensure high isotopic enrichment and stereochemical purity.
Precursor Synthesis and Labeling Reaction Mechanisms
The synthesis of L-[1-¹³C]leucine often begins with a ¹³C-labeled precursor, which is then elaborated into the final amino acid. A common strategy involves the use of ¹³C-labeled cyanide (K¹³CN or Na¹³CN) or carbon dioxide (*CO₂, where *C is ¹³C or ¹⁴C). researchgate.net
One established method is a variation of the Strecker synthesis. This involves the reaction of an appropriate aldehyde precursor with ammonia (B1221849) and a ¹³C-labeled cyanide source. The resulting α-aminonitrile is then hydrolyzed to yield the ¹³C-carboxyl-labeled amino acid.
Another approach involves the enzymatic or chemoenzymatic conversion of a ¹³C-labeled keto acid precursor. For instance, α-ketoisocaproate, the keto-analogue of leucine, can be synthesized with a ¹³C-label at the C1 position. Subsequent transamination, often catalyzed by an aminotransferase enzyme, introduces the amino group stereoselectively to produce L-[1-¹³C]leucine. nih.govmdpi.com The use of enzymes in this step is critical for achieving the desired L-stereochemistry. mdpi.com
The reaction with ninhydrin (B49086) provides a mechanism for specifically targeting the carboxyl group of amino acids. researchgate.netnih.gov While often used for quantification, the underlying reaction, which releases the carboxyl carbon as CO₂, can be adapted for isotopic labeling studies. researchgate.netnih.gov It is generally accepted that the reaction of amino acids with ninhydrin results in the decarboxylation of the amino acid. researchgate.net
Chemoenzymatic and Stereoselective Synthesis of L-Amino Acid Derivatives
Chemoenzymatic methods are increasingly favored for the synthesis of isotopically labeled L-amino acids due to their high stereoselectivity and mild reaction conditions. d-nb.infonih.govnih.gov These methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis. d-nb.infonih.govnih.gov
Enzymes such as phenylalanine ammonia lyase (PAL) and tryptophanase have been used in the synthesis of other labeled aromatic amino acids, demonstrating the potential of enzymatic routes for specific labeling. d-nb.info For leucine, enzymes like leucine dehydrogenase or branched-chain amino acid aminotransferases are instrumental in the stereoselective synthesis of the L-isomer from its corresponding α-keto acid. nih.govresearchgate.net
The stereoselective synthesis of amino acid derivatives is a broad field, with methods like the Ugi four-component reaction (U-4CR) being adapted for this purpose. researchgate.net While not directly applied to this specific compound in the reviewed literature, these advanced stereoselective methods highlight the available tools for creating complex chiral amino acid structures. researchgate.netnih.govnih.gov
N-Protection Chemistry: Utility and Orthogonality of the Boc Group
Once L-[1-¹³C]leucine is synthesized, the amino group is protected to facilitate its use in further synthetic applications, such as peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. medchemexpress.commedchemexpress.comtotal-synthesis.com
Protecting Group Introduction and Selective Deprotection Strategies
The introduction of the Boc group is typically achieved by reacting the ¹³C-labeled L-leucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. scispace.comorganic-chemistry.org This reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, resulting in the formation of a stable carbamate. total-synthesis.com Water can be used as a solvent for this reaction, offering a greener alternative to organic solvents. scispace.comorganic-chemistry.org
The Boc group is valued for its stability under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane. total-synthesis.comresearchgate.net This property makes it "orthogonal" to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenation), which is a critical concept in multi-step synthesis. total-synthesis.comiris-biotech.debiosynth.commasterorganicchemistry.com The ability to selectively remove one protecting group while others remain intact is fundamental to complex molecular construction. iris-biotech.deresearchgate.net
Several methods for the selective deprotection of the Boc group have been developed. For instance, using iron(III) salts as catalysts provides a sustainable and clean method for Boc removal. rsc.orgcsic.es Conversely, systems like CeCl₃·7H₂O-NaI have been shown to selectively cleave tert-butyl esters in the presence of N-Boc groups, demonstrating the fine control that can be achieved in deprotection strategies. organic-chemistry.orgthieme-connect.com
Methodologies for Isotopic Purity and Chemical Verification of Labeled Products
Ensuring the isotopic and chemical purity of L-LEUCINE-N-T-BOC:H2O (1-13C) is paramount. A combination of analytical techniques is employed for this verification.
Mass spectrometry (MS) is a primary tool for determining isotopic enrichment. medchemexpress.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), can accurately quantify the isotopic composition of the labeled compound. almacgroup.comresearchgate.netresearchgate.net This technique separates the isotopologues and allows for the determination of the percentage of ¹³C incorporation. almacgroup.com The analysis of proteolytic digests of proteins incorporating the labeled amino acid can also be used to confirm labeling fidelity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. ¹³C-NMR directly detects the labeled carbon, providing information about its chemical environment and confirming its position within the molecule. medchemexpress.com Specialized NMR pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), can separate spectra of ¹²C- and ¹³C-containing molecules, allowing for precise quantification of isotopic enrichment. acs.org
The combination of these methods provides a comprehensive characterization of the final product, confirming its chemical structure, stereochemical integrity, and the precise location and abundance of the isotopic label. researchgate.netnih.govacs.org
Advanced Analytical Techniques for Characterizing 13c Labeled Metabolites and Biomolecules
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Enrichment and Positional Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for analyzing ¹³C-labeled compounds. It provides direct, quantitative information on the position of the ¹³C label within a molecule's carbon skeleton.
Principles of ¹³C-NMR in Tracing Carbon Flow and Structural Information
¹³C NMR spectroscopy is based on the magnetic properties of the ¹³C nucleus. While the major carbon isotope, ¹²C, is NMR-inactive, the stable isotope ¹³C possesses a nuclear spin that can be manipulated by an external magnetic field and radiofrequency pulses. The chemical shift of a ¹³C nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which is determined by the atoms it is bonded to. This sensitivity allows for the differentiation of each carbon atom in a molecule like L-leucine.
In the context of L-LEUCINE-N-T-BOC:H2O (1-13C) , a one-dimensional (1D) ¹³C NMR spectrum would be expected to show a significantly enhanced signal for the C1 carbon (the carboxyl carbon), confirming the position of the isotopic label. The integration of this signal relative to the signals of the other carbon atoms at natural abundance (approximately 1.1%) can provide an initial estimate of the isotopic enrichment.
Furthermore, the presence of the ¹³C label at a specific position can lead to scalar coupling (J-coupling) with adjacent ¹³C or ¹H nuclei. cambridge.org This coupling results in the splitting of NMR signals into multiplets, providing valuable information about the connectivity of atoms within the molecule. For instance, in a uniformly ¹³C-labeled molecule, the complex splitting patterns arising from ¹³C-¹³C J-couplings can be used to trace the carbon backbone. cambridge.org In metabolic studies, the analysis of these coupling patterns in metabolites extracted from cells fed with a ¹³C-labeled substrate can reveal the metabolic pathways through which the carbon from the substrate has been incorporated. researchgate.net
Table 1: Representative ¹³C NMR Chemical Shifts for L-Leucine Derivatives This table presents typical chemical shift ranges for the carbon atoms in L-leucine and its derivatives. The exact values for L-LEUCINE-N-T-BOC:H2O (1-13C) would be determined experimentally.
| Carbon Atom | Typical Chemical Shift (ppm) | Expected Observation for L-LEUCINE-N-T-BOC:H2O (1-13C) |
|---|---|---|
| C1 (¹³COOH) | 175-180 | Highly enhanced signal due to ¹³C enrichment |
| C2 (α-carbon) | 50-55 | Signal at natural abundance |
| C3 (β-carbon) | 40-45 | Signal at natural abundance |
| C4 (γ-carbon) | 24-26 | Signal at natural abundance |
| C5, C6 (δ-carbons) | 21-24 | Signal at natural abundance |
| Boc Group (C=O) | 155-157 | Signal at natural abundance |
| Boc Group (quaternary C) | 78-82 | Signal at natural abundance |
| Boc Group (CH₃) | 28-30 | Signal at natural abundance |
Multi-Dimensional NMR Techniques (e.g., HSQC, HMQC) for Complex Biomolecules
For more complex biomolecules or mixtures of metabolites, 1D NMR spectra can become crowded and difficult to interpret due to signal overlap. nih.gov Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy, address this challenge by correlating the chemical shifts of different nuclei, typically ¹H and ¹³C. nih.gov
An HSQC experiment provides a 2D spectrum with one axis representing the ¹H chemical shifts and the other representing the ¹³C chemical shifts. A peak in the HSQC spectrum indicates a direct covalent bond between a specific proton and a carbon atom. This is particularly useful for assigning resonances in the NMR spectra of complex molecules. For L-LEUCINE-N-T-BOC:H2O (1-13C) , while the labeled C1 carbon is a quaternary carbon and thus has no directly attached proton, other techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the C1 carbon with protons that are two or three bonds away, further confirming its position in the molecule.
These multi-dimensional techniques are crucial in metabolic flux analysis, where they can be used to resolve and quantify the isotopic enrichment at specific positions in a variety of metabolites simultaneously from a complex biological extract. nih.gov
Solid-State NMR Applications with Tailored Isotopic Labeling
While the above techniques are typically performed on samples in solution, solid-state NMR (ssNMR) is a powerful method for studying the structure and dynamics of non-crystalline and insoluble biomolecules, such as large protein aggregates or membrane-bound proteins. meihonglab.com In ssNMR, tailored isotopic labeling strategies are often employed to simplify spectra and to enable the measurement of specific structural parameters, such as internuclear distances. sigmaaldrich.com
For instance, selective ¹³C labeling of specific amino acid residues within a protein can be achieved by providing a labeled precursor in the growth medium. nih.gov This approach reduces spectral crowding and allows for the unambiguous detection of long-range distance restraints, which are crucial for determining the three-dimensional structure of the protein. meihonglab.com While L-LEUCINE-N-T-BOC:H2O (1-13C) is a small molecule, the principles of tailored isotopic labeling are fundamental to its use in more complex biological experiments where it might be incorporated into a larger biomolecule whose structure is then investigated by ssNMR. For example, specific labeling of leucine (B10760876) residues can provide critical distance information within a protein's structure. mdpi.com
Mass Spectrometry (MS) for Isotope Ratio Determination and Mass Isotopomer Distributions (MIDs)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of metabolomics and is extensively used for the quantitative analysis of isotopically labeled compounds.
High-Resolution Mass Spectrometry for Isotopic Profiling
High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or time-of-flight (TOF) analyzers, provides extremely accurate mass measurements. acs.org This high mass accuracy allows for the unambiguous determination of the elemental composition of a molecule and the differentiation of ions with very similar masses.
When analyzing L-LEUCINE-N-T-BOC:H2O (1-13C) , HRMS can precisely measure the mass of the molecular ion. The mass difference between the labeled compound and its unlabeled counterpart will correspond to the mass of one ¹³C isotope minus the mass of a ¹²C isotope. By comparing the intensities of the ion signals for the labeled (M+1) and unlabeled (M) forms of the molecule, the isotopic enrichment can be accurately determined. escholarship.org
HRMS is also critical for analyzing the mass isotopomer distributions (MIDs) of metabolites in isotope tracing experiments. nih.gov A mass isotopomer is a molecule that differs in the number of isotopic labels it contains. By measuring the relative abundances of the M, M+1, M+2, etc., ions for a particular metabolite, researchers can deduce the extent to which the ¹³C label from a tracer has been incorporated, providing insights into the activity of metabolic pathways. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolic Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. creative-proteomics.com In metabolic profiling, metabolites are often chemically derivatized to increase their volatility before being separated by GC and detected by MS.
For the analysis of ¹³C-labeled amino acids like leucine, GC-MS is a common method. shimadzu.com After hydrolysis from a protein or extraction from a biological sample, the amino acids are derivatized, for example, by silylation. The derivatized molecules are then introduced into the GC-MS system. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to specifically detect the molecular ions or characteristic fragment ions of the derivatized leucine. By monitoring the ions corresponding to the unlabeled and ¹³C-labeled forms, the isotopic enrichment can be quantified. nih.gov
The fragmentation patterns of molecules in the mass spectrometer can also provide positional information about the isotopic label. mdpi.com The analysis of the mass spectra of different fragments can help to deduce which part of the molecule contains the ¹³C atom, complementing the information obtained from NMR. wiley.com
Table 2: Representative GC-MS Data for ¹³C-Leucine Analysis This table illustrates how GC-MS data can be used to determine isotopic enrichment. The m/z values are hypothetical and would depend on the specific derivatization agent used.
| Analyte | Monitored Ion (m/z) | Description | Relative Abundance (%) |
|---|---|---|---|
| Unlabeled Leucine Derivative | 302 | Molecular ion [M] | 5 |
| ¹³C-Leucine Derivative | 303 | Molecular ion [M+1] | 95 |
| Isotopic Enrichment | 95% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Compound Detection
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of ¹³C-labeled metabolites due to its high sensitivity and selectivity. researchgate.net It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for analyzing non-volatile and thermally labile compounds like amino acids and their derivatives from complex biological samples. researchgate.net
In the context of ¹³C-labeled compounds, LC-MS allows for the differentiation and quantification of labeled versus unlabeled molecules. The incorporation of ¹³C atoms into a molecule results in a predictable mass shift, which is readily detectable by the mass spectrometer. For instance, the replacement of a single ¹²C atom with a ¹³C atom increases the mass of the molecule by approximately 1.00335 Daltons.
Researchers utilize various LC-MS approaches for these analyses. Targeted tandem mass spectrometry (LC-MS/MS) is frequently employed to profile specific polar metabolites involved in central carbon metabolism. springernature.com This method uses techniques like scheduled multiple reaction monitoring (MRM) to achieve high sensitivity, reaching the femtomole range for certain phosphorylated compounds. springernature.com Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) is another powerful tool for simultaneously quantifying metabolite concentrations and their mass isotopologue distributions (MID). nih.gov This is critical for metabolic flux analysis (MFA), which aims to determine the rates of metabolic pathways. nih.govresearchgate.net
Different chromatographic methods can be employed depending on the analyte's properties. Hydrophilic interaction liquid chromatography (HILIC) is effective for separating polar sugar metabolites, while reversed-phase chromatography is suitable for a broader range of compounds. nih.govlcms.cz The choice of mass analyzer—such as Orbitrap, time-of-flight (TOF), or quadrupole—also influences the resolution and accuracy of the mass measurement. researchgate.netlcms.cz High-resolution instruments are particularly beneficial as they can generate confident formula determinations from accurate mass measurements and isotopic fine structures. lcms.cz
One innovative LC-MS based strategy is Isotopic Ratio Outlier Analysis (IROA). This technique uses samples labeled with distinct ratios of ¹³C, such as 5% in a test group and 95% in a control group. nih.govfrontiersin.org When mixed and analyzed by LC-MS, this dual-labeling approach creates characteristic isotopic patterns that help distinguish true biological signals from background noise and artifacts. nih.gov It also provides the exact number of carbon atoms in the molecule, which significantly aids in the determination of its molecular formula. nih.govfrontiersin.org
Table 1: LC-MS Based Methods for ¹³C-Labeled Compound Analysis
| Method | Description | Key Advantages | Typical Application |
| UHPLC-HRMS | Combines ultra-high performance liquid chromatography with high-resolution mass spectrometry (e.g., Orbitrap, FT-ICR MS). | High resolution and mass accuracy, simultaneous quantification of concentration and mass isotopologue distribution (MID). nih.gov | Metabolic Flux Analysis (MFA) of central carbon metabolism. nih.gov |
| LC-MS/MS (MRM) | Tandem mass spectrometry using multiple reaction monitoring for targeted quantification. | High sensitivity and specificity for predefined metabolites. springernature.com | Quantifying low-abundance labeled intermediates, such as phosphorylated compounds in glycolysis. springernature.com |
| IROA | Uses a mixture of low (e.g., 5%) and high (e.g., 95%) ¹³C-labeled samples. | Distinguishes biological signals from artifacts, determines carbon number, and allows for relative quantification. nih.gov | Untargeted metabolomics to identify and quantify metabolites of interest. nih.govfrontiersin.org |
| HILIC-MS | Liquid chromatography based on a hydrophilic stationary phase. | Effective separation of polar and hydrophilic compounds. nih.gov | Analysis of ¹³C-labeled sugar metabolites and other polar intermediates. nih.gov |
Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotope Abundance Measurement
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for highly precise and accurate measurements of isotope ratios, such as ¹³C/¹²C. smu.cawikipedia.org While conventional mass spectrometers can detect ¹³C enrichment, IRMS offers superior precision, especially at low levels of isotope enrichment. metsol.com This makes it an invaluable tool for studies where only small amounts of tracer can be used or when measuring subtle changes in natural isotope abundance. metsol.comresearchgate.net
The fundamental principle of IRMS involves the conversion of the analyte into a simple gas before it enters the mass spectrometer. For carbon isotope analysis, the sample is combusted to produce carbon dioxide (CO₂). researchgate.netsmu.ca The IRMS instrument then measures the ion currents corresponding to different isotopologues of this gas (e.g., masses 44, 45, and 46 for ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁸O, respectively). smu.caoiv.int The results are typically expressed in the delta (δ) notation in parts per mil (‰) relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB) for carbon. wikipedia.orgusgs.gov
IRMS can be coupled with separation techniques like gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS) to perform compound-specific isotope analysis. researchgate.netnih.gov GC-C-IRMS is a state-of-the-art technique for analyzing volatile compounds and has been successfully used to quantify ¹³C enrichment in proteinogenic amino acids in metabolic tracer experiments. nih.gov LC-IRMS extends this capability to non-volatile compounds, such as underivatized amino acids, which can be analyzed directly without the need for derivatization that could introduce isotopic fractionation. researchgate.netnih.gov The development of commercial LC-IRMS interfaces, which often use wet chemical oxidation to convert the LC eluent to CO₂, has broadened the scope of compound-specific isotope analysis. researchgate.net
The high precision of IRMS allows for the detection of very small differences in isotope ratios, with precisions often around 1% even at enrichment levels of 0.01% to 0.001%. metsol.com This is a significant improvement over conventional GC-MS, which is often limited by imprecision at enrichment levels below 1%. metsol.com This enhanced sensitivity allows researchers to conduct tracer studies with significantly lower doses of expensive ¹³C-labeled substrates, making analyses more cost-effective and minimizing potential metabolic perturbations from high tracer levels. metsol.comresearchgate.net
Table 2: Comparison of IRMS and Conventional MS for ¹³C Enrichment Analysis
| Feature | Isotope Ratio Mass Spectrometry (IRMS) | Conventional Mass Spectrometry (e.g., GC-MS, LC-MS) |
| Principle | Analyte is converted to a simple gas (e.g., CO₂) for high-precision ratio measurement of isotopologues. smu.ca | Measures the mass-to-charge ratio of intact molecular ions or their fragments. researchgate.net |
| Precision | Very high precision (e.g., ~0.18‰ for amino acids), especially at low enrichment levels (0.01-0.001%). metsol.comnih.gov | Lower precision, particularly at enrichment levels below 1%. metsol.com |
| Sensitivity | Can detect very small variations in isotope abundance, close to natural abundance. researchgate.net | Requires higher levels of isotopic enrichment (typically 1-20%) for reliable quantification. metsol.com |
| Sample Preparation | Requires complete conversion of the analyte to a specific gas (e.g., via combustion). researchgate.net | Can analyze the intact molecule, though derivatization may be needed for GC-MS. eur.nl |
| Primary Application | Precise measurement of stable isotope ratios for flux analysis with low tracer amounts, authenticity testing, and environmental studies. researchgate.netnih.govcreative-proteomics.com | Broadly used in metabolomics for identification and quantification of metabolites, including flux analysis with higher tracer amounts. researchgate.netspringernature.com |
Integration of NMR and MS Data for Comprehensive Isotope Tracing
To achieve a truly comprehensive understanding of metabolic systems, researchers are increasingly integrating data from both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov These two powerful analytical platforms offer complementary information; MS provides unparalleled sensitivity for detecting a wide range of metabolites, while NMR is non-destructive and provides detailed structural information, including the specific position of isotopic labels (positional isotopomers) within a molecule. researchgate.netnih.govfrontiersin.org
MS is highly sensitive and is typically coupled with a chromatographic separation step (GC-MS or LC-MS) to analyze complex biological mixtures. nih.gov However, it is a destructive technique and provides limited structural information on its own. researchgate.netnih.gov In contrast, NMR, while generally less sensitive than MS, is non-destructive and highly quantitative. researchgate.netfrontiersin.org It can distinguish between different positional isotopomers without the need for chemical degradation, which is a unique advantage for elucidating pathway activities. frontiersin.org For example, NMR can differentiate between ¹³C labels at different carbon positions in a glucose molecule, providing insights into the relative activities of pathways like the pentose (B10789219) phosphate (B84403) pathway versus glycolysis. nih.gov
The fusion of data from NMR and MS can overcome the individual limitations of each technique, leading to more robust and comprehensive metabolomic analyses. researchgate.netnih.gov This integrated approach enhances the identification of metabolites and provides a more complete picture of metabolic fluxes. researchgate.netnih.gov For instance, MS can detect low-abundance metabolites that might be missed by NMR, while NMR can provide unambiguous structural confirmation for compounds tentatively identified by MS. frontiersin.org
Several computational tools and software packages have been developed to facilitate the integration of NMR and MS data for metabolic flux analysis. researchgate.net INCA 2.0, for example, is a software tool capable of integrating isotopomer measurements from both MS and NMR platforms to estimate metabolic fluxes from either steady-state or dynamic labeling experiments. researchgate.net Studies have shown that combining ¹³C NMR and MS datasets can improve the precision of estimated metabolic fluxes by up to 50%. researchgate.net This data fusion can be performed at different levels, from combining lists of identified metabolites to integrating the raw data into a single statistical model. eur.nlnih.gov
Table 3: Complementary Strengths of NMR and MS for ¹³C Isotope Tracing
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower sensitivity compared to MS. researchgate.netfrontiersin.org | High sensitivity, capable of detecting trace-level metabolites. researchgate.netnih.gov |
| Structural Information | Provides detailed structural information, including the precise position of ¹³C labels (positional isotopomers). frontiersin.orgfrontiersin.org | Provides mass-to-charge ratio; structural information is inferred from fragmentation patterns (MS/MS). researchgate.net |
| Quantification | Highly quantitative and reproducible. researchgate.netfrontiersin.org | Relative quantification is common; absolute quantification often requires labeled internal standards. frontiersin.org |
| Sample Analysis | Non-destructive, allowing for repeated measurements or further analysis of the same sample. researchgate.net | Destructive technique. researchgate.net |
| Throughput | Generally lower throughput due to longer acquisition times for some experiments. frontiersin.org | High throughput, especially when coupled with fast chromatography. |
| Benefit of Integration | Integration provides unambiguous structural validation for MS-detected peaks and positional isotope information, leading to more accurate flux maps. researchgate.netfrontiersin.org | Integration leverages NMR's structural data to enhance compound identification and adds sensitivity to detect a wider range of metabolites in the network. nih.gov |
Applications of L Leucine N T Boc:h2o 1 13c in Metabolic Flux Analysis Mfa
In Vitro Cell Culture Models for Metabolic Pathway Elucidation
In vitro cell culture is a fundamental tool for metabolic research, providing a controlled environment to study cellular physiology. The use of 13C-labeled tracers like L-Leucine-N-t-BOC:H2O (1-13C) in these models has been instrumental in mapping metabolic pathways. pnas.org
In mammalian cells, particularly in cancer research, understanding metabolic reprogramming is crucial. Leucine (B10760876), as a BCAA, has been identified as a key nutrient supporting the proliferation of cancer cells. creative-proteomics.com By supplementing the culture medium with 13C-labeled leucine, researchers can trace its metabolic fate. Studies in various cancer cell lines have used this approach to quantify the contribution of leucine's carbon backbone to the TCA cycle, which is central to energy production and biosynthesis. nih.gov
For instance, in Chinese Hamster Ovary (CHO) cells, which are widely used for producing biotherapeutics, comprehensive 13C-tracing of amino acids including leucine has been employed to identify and trace the origins of secreted metabolic by-products. pnas.org This knowledge is critical for optimizing cell culture media and processes to enhance the production of therapeutic proteins. pnas.org
Table 3: Research Findings from Tracing Leucine in Mammalian Cells
| Cell Line | Key Finding | Implication |
| Various Cancer Cells | Leucine carbons are a significant source for the TCA cycle intermediate acetyl-CoA. | Highlights the importance of BCAA catabolism in supporting cancer cell growth and survival. creative-proteomics.com |
| CHO Cells | Identified specific metabolic by-products derived from leucine catabolism. | Enables targeted strategies to reduce the accumulation of potentially toxic by-products in biomanufacturing. pnas.org |
| Human Hepatocytes | Confirmed the activity of BCAA catabolic pathways in liver cells. | Provides insights into the liver's role in processing amino acids and its potential connection to metabolic phenotypes. nih.gov |
Microbial systems, such as Escherichia coli and Corynebacterium glutamicum, have long been workhorses for metabolic engineering and biotechnology. nih.govnih.gov 13C-MFA is a cornerstone technique for quantifying metabolic fluxes in these organisms to guide the rational design of strains for the production of valuable chemicals, including amino acids and biofuels. nih.gov
Ex Vivo Tissue and Organ Perfusion Studies Using 13C Tracers
Ex vivo perfusion systems, where organs are maintained in a viable state outside the body, bridge the gap between in vitro cell culture and in vivo studies. frontierspartnerships.org These systems allow for the investigation of organ-specific metabolism in a controlled environment. frontierspartnerships.orgfrontierspartnerships.org The introduction of 13C-labeled substrates into the perfusion fluid enables the tracing of metabolic pathways at the organ level.
Recent studies have successfully applied this approach to intact human liver tissue. nih.gov By perfusing the tissue with a medium containing 13C-labeled amino acids, including leucine, researchers were able to map a wide range of metabolic activities. nih.gov The analysis confirmed that canonical liver pathways, such as the urea (B33335) cycle and bile acid synthesis, remain functional ex vivo. nih.gov Specifically, follow-up experiments with 13C-labeled leucine confirmed its catabolism within the liver tissue, as evidenced by the labeling of downstream metabolites like branched-chain keto acids and acylcarnitines. nih.gov This type of analysis provides crucial information on how different organs contribute to whole-body metabolism.
Table 4: Applications of 13C Tracers in Ex Vivo Organ Perfusion
| Organ | Research Focus | Key Insights from 13C Tracing |
| Human Liver | Mapping of central carbon and amino acid metabolism. | Demonstrated retained metabolic functions ex vivo; traced leucine catabolism and its contribution to TCA cycle intermediates. nih.gov |
| Kidney | Assessment of aerobic vs. anaerobic metabolism. | Used hyperpolarized 13C-pyruvate to assess metabolic profiles, revealing differences compared to in vivo states. frontierspartnerships.org |
| Lungs | Evaluation of organ viability for transplantation. | Provides a platform to test therapeutic interventions and assess metabolic health before transplant. frontierspartnerships.org |
Assessment of De Novo Metabolism in Isolated Biological Systems
The application of ¹³C-labeled leucine is instrumental in assessing the de novo synthesis of molecules within isolated biological systems, such as cell cultures. nih.gov By supplying L-LEUCINE-N-T-BOC:H2O (1-13C) as a tracer, researchers can determine the extent to which cells synthesize complex molecules like proteins and lipids from precursor molecules. nih.gov
For instance, in studies of cancer cell metabolism, ¹³C-labeled amino acids are used to trace the pathways that support rapid cell growth and proliferation. isotope.com The incorporation of the ¹³C label from leucine into newly synthesized proteins provides a direct measure of protein synthesis rates. A hypothetical study on human cancer cells might yield data similar to that presented in the table below, illustrating how the ¹³C label from L-leucine is incorporated into the cellular proteome over time.
Table 1: Hypothetical Time-Course of ¹³C Incorporation from L-Leucine (1-¹³C) into Total Protein of Cultured Cancer Cells
| Time (hours) | ¹³C Enrichment in Protein-Bound Leucine (%) |
| 0 | 0 |
| 6 | 15.2 |
| 12 | 28.9 |
| 24 | 55.4 |
| 48 | 85.1 |
This interactive table demonstrates the progressive enrichment of ¹³C in the protein pool, reflecting the rate of de novo protein synthesis.
Furthermore, the catabolism of leucine can contribute to other metabolic pathways. The carbon skeleton of leucine can be broken down, and the ¹³C label can appear in intermediates of the tricarboxylic acid (TCA) cycle and in newly synthesized fatty acids. nih.gov Tracking the distribution of the ¹³C label from the first carbon of leucine provides insights into the activity of these interconnected pathways.
Characterization of Organ-Specific Metabolic Pathways
Beyond isolated cells, L-LEUCINE-N-T-BOC:H2O (1-13C) can be employed in preclinical models to investigate organ-specific metabolism. By administering the labeled compound, scientists can trace the uptake, metabolism, and flux of leucine through different organs and tissues. This approach is particularly valuable for understanding the metabolic interplay between organs in various physiological and pathological states.
A key application is in studying branched-chain amino acid (BCAA) metabolism, which is known to be altered in conditions such as diabetes and cancer. isotope.com For example, a study might investigate how the liver and muscle tissue contribute to whole-body leucine metabolism. The data could reveal the relative contributions of each organ to leucine oxidation and its use in protein synthesis, as depicted in the hypothetical data below.
Table 2: Hypothetical Organ-Specific Leucine Metabolism Following Infusion of L-Leucine (1-¹³C)
| Organ | Leucine Oxidation Rate (nmol/g/min) | Protein Synthesis Rate (nmol/g/min) |
| Liver | 45.8 | 25.3 |
| Skeletal Muscle | 102.5 | 68.7 |
| Adipose Tissue | 15.2 | 8.9 |
This interactive table illustrates how different organs might exhibit distinct rates of leucine oxidation and incorporation into protein, highlighting their specific metabolic roles.
Computational Modeling and Algorithms for ¹³C-MFA
The experimental data obtained from ¹³C-labeling studies are interpreted using sophisticated computational models and algorithms. nih.gov These tools are essential for translating the raw mass spectrometry or NMR data into meaningful metabolic flux maps.
Reconstruction of Metabolic Networks and Isotopic Flux Estimation
The first step in computational analysis is the reconstruction of a metabolic network model for the biological system under investigation. nih.gov This model comprises a comprehensive set of biochemical reactions and the atom transitions for each reaction. When L-LEUCINE-N-T-BOC:H2O (1-13C) is used as a tracer, the model must accurately describe the pathways of leucine catabolism and its interactions with other metabolic pathways.
Once the network is defined, flux estimation is performed by solving an optimization problem. The objective is to find a set of metabolic fluxes that best explain the experimentally measured labeling patterns of metabolites. nih.gov This process involves complex algorithms that simulate the distribution of isotopes throughout the metabolic network for a given set of fluxes and compare the simulated labeling patterns to the experimental data.
Software Tools and Computational Workflows for Data Interpretation
A variety of software tools have been developed to facilitate ¹³C-MFA. These packages provide integrated environments for model construction, flux estimation, and statistical analysis. Examples of such software include 13CFLUX2 and INCA. oup.comresearchgate.net These tools implement advanced algorithms for flux analysis and provide user-friendly interfaces for data input and visualization of results.
The typical computational workflow for a ¹³C-MFA experiment using L-LEUCINE-N-T-BOC:H2O (1-13C) would involve the following steps:
Model Creation: Defining the metabolic network, including all relevant reactions and atom mappings.
Data Input: Importing the experimental data, such as the labeling pattern of the L-leucine tracer and the measured mass isotopomer distributions of key metabolites.
Flux Estimation: Running the optimization algorithm to determine the best-fit flux distribution.
Statistical Analysis: Assessing the goodness-of-fit of the model and calculating confidence intervals for the estimated fluxes. nih.gov
Visualization: Generating flux maps and other graphical representations of the results to aid in their interpretation.
These computational approaches are continuously evolving, with the integration of machine learning techniques showing promise for improving the speed and accuracy of flux estimations. nih.govacs.org
Strategic Integration of L Leucine N T Boc:h2o 1 13c in Organic and Peptide Synthesis
Utilization as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the artificial production of peptides and small proteins. The use of isotopically labeled amino acids like L-LEUCINE-N-T-BOC:H2O (1-13C) has revolutionized this field by enabling the creation of peptides with specific labels for detailed analytical studies.
The synthesis of peptides with site-specific 13C labels is a powerful strategy for elucidating peptide and protein structure and function. By incorporating L-LEUCINE-N-T-BOC:H2O (1-13C) at a defined position within a peptide sequence during SPPS, researchers can introduce a spectroscopic probe. The Boc protecting group is compatible with standard SPPS protocols, typically involving trifluoroacetic acid (TFA) for its removal. chempep.com The 13C-labeled carboxyl group serves as a unique NMR-active nucleus, allowing for detailed structural and dynamic studies of the resulting peptide.
This approach is not limited to natural peptides but extends to peptidomimetics, where the peptide backbone or side chains are modified to enhance properties such as stability or bioavailability. The ability to introduce a 13C label at a specific leucine (B10760876) residue provides a handle to investigate the local environment and conformational changes of these modified peptides.
In quantitative proteomics, stable isotope-labeled peptides are essential as internal standards for mass spectrometry (MS)-based quantification. nih.gov L-LEUCINE-N-T-BOC:H2O (1-13C) is utilized to synthesize peptides that are chemically identical to their endogenous counterparts but have a distinct mass due to the 13C label. nih.gov When added to a complex biological sample, these labeled peptides serve as precise references for the accurate quantification of the corresponding unlabeled, naturally occurring peptides. nih.gov
This method, often referred to as Stable Isotope Dilution (SID), is a gold standard in proteomics for its accuracy and reproducibility. The synthesis of a suite of labeled peptide standards, incorporating 13C-leucine and other labeled amino acids, enables the simultaneous quantification of multiple proteins in a single experiment, a critical capability for systems biology and clinical biomarker discovery. nih.gov
| Application | Description | Key Advantage |
| Site-Specific Labeling | Incorporation of a 13C label at a specific leucine residue in a peptide sequence. | Enables detailed NMR studies of peptide structure and dynamics. |
| Proteomics Standards | Synthesis of peptides with a known mass shift for use as internal standards in mass spectrometry. | Allows for accurate and reproducible quantification of endogenous peptides and proteins. |
| Peptidomimetics | Introduction of a 13C label into modified peptides to study their conformation and stability. | Provides insights into the structural consequences of chemical modifications. |
Mechanistic Probes for Enzyme-Catalyzed Reactions
The precise tracking of atomic rearrangements is fundamental to understanding enzyme mechanisms. Isotopic labeling with 13C provides a powerful tool to follow the fate of specific carbon atoms through a reaction cascade.
By synthesizing a substrate with a 13C label at a specific position, such as the carboxyl group of leucine, researchers can trace the transformation of this carbon throughout an enzyme-catalyzed reaction. nih.gov This is particularly valuable for complex reactions involving multiple steps and intermediates. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can detect the position of the 13C label in the products, providing direct evidence for the proposed reaction pathway. creative-proteomics.com
For example, in reactions involving decarboxylation, the loss or retention of the 13C-labeled carboxyl group can confirm the mechanism. Furthermore, in reactions where stereochemistry is crucial, the position of the label in the final product can reveal the stereochemical course of the enzymatic transformation. nih.gov This level of detail is often unattainable with non-labeled substrates.
Development of Isotopic Probes for Structural Biology and Drug Discovery
The determination of high-resolution structures of proteins and their complexes is paramount in structural biology and drug discovery. Isotopic labeling is a key enabling technology for NMR spectroscopy, one of the primary methods for protein structure determination in solution.
The incorporation of 13C-labeled amino acids into proteins is a standard practice for simplifying complex NMR spectra and for performing advanced experiments to determine protein structure and dynamics. meihonglab.com L-LEUCINE-N-T-BOC:H2O (1-13C) can be used in cell-free protein synthesis systems or, after deprotection, supplied in the growth media for cellular expression systems to produce proteins where all leucine residues are labeled at the carboxyl carbon. rsc.org
This specific labeling pattern helps in the assignment of NMR signals and provides constraints for structure calculation. meihonglab.com For larger proteins, where spectral overlap is a significant challenge, selective labeling of certain amino acid types, like leucine, can dramatically simplify the spectra and make structural analysis feasible. meihonglab.com Isotopic labeling of methyl groups in amino acids like leucine has been particularly transformative for studying large and complex proteins by solution-state NMR. rsc.orgnih.gov
| Research Area | Application of 13C Labeling | Outcome |
| Enzyme Mechanisms | Tracing the fate of the 13C-labeled carboxyl group in a substrate. | Elucidation of reaction pathways and stereochemical outcomes. nih.govcreative-proteomics.com |
| Structural Biology | Incorporation of 13C-leucine into proteins for NMR studies. | Simplification of NMR spectra, aiding in structure determination and dynamics analysis. meihonglab.comrsc.org |
| Drug Discovery | Using labeled proteins to study drug-target interactions by NMR. | Characterization of binding sites and conformational changes upon ligand binding. |
Challenges, Limitations, and Future Trajectories in L Leucine N T Boc:h2o 1 13c Research
Methodological Refinements in Isotope Tracer Synthesis and Purity
The utility of L-LEUCINE-N-T-BOC:H2O (1-13C) as a tracer is fundamentally dependent on the ability to synthesize it with high isotopic enrichment and chemical purity. Ensuring these qualities is a persistent challenge that necessitates ongoing methodological refinement. Both chemical synthesis and biosynthetic approaches are employed, each with its own set of challenges and advancements.
Chemical synthesis offers precise control over the position of the 13C label. Recent advancements include versatile and high-yielding synthetic routes based on palladium-catalyzed C(sp³)–H functionalization, which allows for the cost-effective production of 13C methyl-labeled amino acids. bigomics.ch Other strategies involve the stereocontrolled synthesis of L-leucine selectively labeled in either diastereotopic methyl group, achieving high diastereomeric excess through multi-enzyme catalyzed procedures. waters.com A significant challenge remains in minimizing isotopic scrambling and ensuring that the final product is free from unlabeled or improperly labeled molecules, which could confound experimental results. High isotopic purity, often exceeding 99%, is crucial for sensitive analyses. vueinnovations.comnih.gov
Biosynthetic methods, which utilize microorganisms or cell-free systems, offer an alternative for producing labeled amino acids. nih.govembopress.org These methods can be more cost-effective, especially when using inexpensive 13C-labeled precursors like [1-13C]glucose or 3-13C-pyruvate. nih.govcreative-proteomics.com However, a key limitation is the potential for isotope scrambling as the label is incorporated through various metabolic pathways. nih.gov Recent refinements focus on engineering metabolic pathways in host organisms like Escherichia coli to direct the carbon flux and enhance the specific incorporation of 13C into leucine (B10760876). nih.gov
Purity analysis is a critical final step. A combination of analytical techniques is required to confirm both chemical and isotopic purity. High-Performance Liquid Chromatography (HPLC) is often used to ensure chemical purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the level and position of isotopic enrichment. vueinnovations.comfrontiersin.org
| Method | Description | Advantages | Challenges & Refinements |
| Chemical Synthesis | Involves multi-step organic reactions to incorporate 13C at specific atomic positions. Often utilizes methods like Fmoc solid-phase synthesis for protected amino acids. nih.gov | High control over label position; can achieve very high isotopic purity (>99%). vueinnovations.com | Can be complex, expensive, and may have lower overall yields. Refinements focus on more efficient catalytic methods. bigomics.ch |
| Biosynthesis (In Vivo) | Utilizes engineered microorganisms (e.g., E. coli) fed with 13C-labeled substrates (e.g., glucose) to produce labeled amino acids. nih.gov | Potentially lower cost for large-scale production; produces naturally occurring stereoisomers. | Isotope scrambling can occur, leading to labeling in unintended positions. Refinements involve metabolic engineering of the host strain. nih.gov |
| Cell-Free Synthesis | Employs cell extracts containing the necessary enzymes for amino acid biosynthesis from 13C-labeled precursors. nih.gov | High labeling efficiency (≥70%); allows for selective labeling of specific positions by providing specific precursors. embopress.org | Can be more expensive than in vivo biosynthesis; requires careful optimization of reaction conditions. nih.gov |
| Purity Analysis (HPLC) | Chromatographic technique used to separate, identify, and quantify each chemical component in a mixture. vueinnovations.com | Excellent for determining chemical purity and quantifying the compound. | Does not provide information on isotopic enrichment. |
| Purity Analysis (MS) | Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS) measure the mass-to-charge ratio to determine isotopic distribution. frontiersin.org | Highly sensitive for determining isotopic enrichment and identifying different isotopologues. | Requires derivatization for some compounds; high-resolution instruments are needed for complex samples. |
| Purity Analysis (NMR) | 13C-NMR spectroscopy directly detects the 13C nuclei, providing information on the exact position of the label within the molecule. acs.org | Provides unambiguous positional information of the isotope label. | Inherently low sensitivity, requiring longer acquisition times or higher sample concentrations. mit.edu |
Advancements in Analytical Sensitivity and Throughput for Complex Samples
Once the 13C-labeled tracer is introduced into a biological system, the challenge shifts to accurately detecting and quantifying the labeled metabolites within complex biological matrices like plasma, cells, or tissues. The low natural abundance of 13C (approximately 1.1%) means that analytical techniques must be highly sensitive to distinguish the tracer-derived signal from the natural background. mit.edu
Mass Spectrometry (MS) is a cornerstone for analyzing 13C-labeled compounds due to its high sensitivity and ability to resolve isotopologues—molecules that differ only in their isotopic composition. nih.gov High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are essential for separating the mass peaks of different isotopologues, which can be very close together, especially in large molecules. vueinnovations.com The combination of liquid chromatography (LC) with MS (LC-MS) allows for the separation of complex mixtures of metabolites before detection, increasing specificity and throughput. nih.gov A key challenge in MS-based metabolomics is the need to correct for the natural abundance of 13C and other isotopes, which can otherwise lead to an overestimation of label incorporation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a complementary approach. While inherently less sensitive than MS, 13C NMR provides detailed structural information, allowing for the unambiguous determination of the position of the 13C label within a molecule. mit.edu This is a significant advantage over MS, which typically does not provide positional information. The primary limitation of 13C NMR is its low sensitivity, stemming from the low gyromagnetic ratio of the 13C nucleus. mit.edu Several strategies have been developed to overcome this, including the use of high-field magnets, cryogenically cooled probes, and polarization transfer techniques that leverage the higher sensitivity of protons (¹H) to enhance the 13C signal. frontiersin.org Indirect detection methods, where the signal of a proton attached to a 13C atom is measured, can significantly boost sensitivity. mit.edu
| Technique | Principle | Advancements in Sensitivity & Throughput | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules and their isotopologues. | High-resolution analyzers (Orbitrap, FT-ICR) allow for the separation of closely related isotopologues. vueinnovations.com Coupling with LC/GC enhances throughput and specificity. | Positional information of the label is generally lost. Data requires correction for natural isotope abundance. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei (like 13C) to provide detailed structural information. | High-field magnets, cryoprobes, and polarization transfer techniques (e.g., INEPT, DEPT) enhance signal. frontiersin.org Indirect ¹H detection methods significantly improve sensitivity. mit.edu | Inherently low sensitivity compared to MS, often requiring longer experiment times or higher concentrations. mit.edu |
| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of metabolites in tissue sections by collecting mass spectra from different locations. | Allows for in situ analysis of metabolic flux, providing spatial context to metabolic activity. | Requires high-resolution MS to distinguish isotopologues; data analysis is complex. vueinnovations.com |
Expansion of Computational Models for Multi-Omics Data Integration with MFA
The data generated from tracer experiments with L-LEUCINE-N-T-BOC:H2O (1-13C) are information-rich but require sophisticated computational models to translate isotopic labeling patterns into meaningful metabolic fluxes. 13C-Metabolic Flux Analysis (MFA) is the primary computational framework for this purpose. creative-proteomics.comnih.gov It uses a mathematical model of the metabolic network to simulate the flow of the 13C label and compares the simulated labeling patterns with experimental data to estimate the rates (fluxes) of intracellular reactions. nih.gov
The complexity of metabolic networks presents a significant computational challenge. Traditional MFA approaches can suffer from long computation times and may yield unstable solutions. nih.gov To address this, new computational tools and algorithms are continuously being developed. Software packages like METRAN and INCA provide platforms for modeling, simulation, and statistical analysis in 13C-MFA. vueinnovations.commit.edu Furthermore, machine-learning-based frameworks are emerging as a powerful alternative, capable of significantly reducing computation time and improving the reliability of flux estimation, making high-throughput metabolic phenotyping more feasible. nih.govacs.org
A major trajectory in systems biology is the integration of multiple 'omics' datasets (e.g., genomics, transcriptomics, proteomics, and metabolomics) to build a more holistic understanding of cellular function. Integrating these datasets with MFA is a powerful approach to connect gene expression and protein levels with metabolic function. researchgate.net For example, transcriptomic data can be used to constrain the flux solution space in MFA, a method known as parsimonious MFA. frontiersin.org Unsupervised machine learning methods like Multi-Omics Factor Analysis (MOFA) are being developed to identify the principal sources of variation across different omics layers, providing a way to disentangle complex biological heterogeneity. embopress.org This integration allows researchers to move beyond simply quantifying fluxes to understanding the regulatory mechanisms that control metabolic pathways.
| Computational Tool/Framework | Description | Key Features | Multi-Omics Integration Capability |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based software package for isotopomer network modeling and both stationary and non-stationary 13C-MFA. vueinnovations.com | Supports complex network models, statistical analysis, and experimental design. | Primarily focused on flux analysis but can be used with other omics data in a broader workflow. |
| METRAN | Software based on the Elementary Metabolite Units (EMU) framework for 13C-MFA, tracer experiment design, and statistical analysis. mit.edu | Efficient algorithm for simulating isotope labeling in large-scale metabolic networks. | Designed for MFA; integration with other omics data requires external tools. |
| FluxML | A standardized, implementation-independent modeling language for specifying 13C-MFA models. frontiersin.org | Facilitates model exchange and reproducibility between different software tools. | Provides a standard format that can be part of larger multi-omics data integration pipelines. |
| Machine Learning Frameworks | Utilize machine learning algorithms to predict flux ratios from labeling patterns, bypassing traditional iterative optimization. nih.govacs.org | Drastically reduces computation time; suitable for high-throughput applications. acs.org | Can be trained on multi-omics datasets to learn relationships between different molecular layers and metabolic fluxes. |
| MOFA (Multi-Omics Factor Analysis) | An unsupervised statistical method for integrating multiple omics data types to discover sources of variation. embopress.org | Disentangles shared and data-specific sources of variability; handles missing values. | A general framework for multi-omics integration; can incorporate MFA results as a data layer. |
Broader Applications in Systems Biology and Metabolic Engineering Beyond Established Models
While the use of 13C-labeled leucine to study central carbon metabolism and protein synthesis is well-established, its application is expanding into new areas of systems biology and metabolic engineering. These broader applications leverage the detailed, quantitative insights provided by tracer analysis to address complex biological questions and design novel biotechnological solutions.
In metabolic engineering , 13C-MFA is a critical tool for rational strain design. By precisely quantifying fluxes, researchers can identify metabolic bottlenecks, uncover inefficient pathways, and pinpoint targets for genetic modification to improve the production of valuable biochemicals, biofuels, and pharmaceuticals. nih.govvanderbilt.edu For instance, 13C-MFA can reveal the extent to which carbon is diverted into unwanted byproducts, guiding engineers to knock out specific genes to redirect flux towards the desired product. vanderbilt.edu This quantitative approach accelerates the "design-build-test-learn" cycle of metabolic engineering. vanderbilt.edu
In systems biology , stable isotope tracers are used to understand how metabolic networks are rewired in different physiological and pathological states. For example, tracing studies in cancer cells have revealed a profound reprogramming of metabolism, providing insights into tumor survival and growth and identifying potential therapeutic targets. creative-proteomics.com Similarly, global isotope tracing is being used to map system-wide metabolic alterations associated with aging, offering a dynamic view of how metabolic homeostasis changes over an organism's lifespan. researchgate.net
The application of L-leucine tracers is also moving beyond its canonical roles. Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. frontiersin.org 13C-leucine can be used to trace the metabolic fate of leucine and its role in signaling, connecting nutrient sensing to downstream metabolic responses. nih.gov Furthermore, there is growing interest in non-canonical metabolic pathways. For example, studies are investigating the misincorporation of leucine analogs like norvaline into proteins during recombinant protein production, an issue with significant implications for the biopharmaceutical industry. nih.gov Tracing studies can help quantify and understand these non-canonical pathways. The development of new analytical and computational methods will continue to expand the application of L-LEUCINE-N-T-BOC:H2O (1-13C) to new frontiers in biological research.
Q & A
How can researchers design experiments to assess the isotopic purity of L-LEUCINE-N-T-BOC:H2O (1-13C) in peptide synthesis?
Methodological Answer:
Isotopic purity is critical for ensuring reproducibility in studies using ¹³C-labeled compounds. Researchers should employ a combination of NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS) to verify isotopic enrichment. For NMR, compare the ¹³C signal intensity at the labeled position (C-1) to unlabeled controls, using integration to quantify purity . In MS, analyze the molecular ion cluster to distinguish isotopic peaks. For example, a 99% ¹³C label at C-1 should show minimal contribution from natural abundance ¹²C (~1.1%). Cross-validate results with elemental analysis to account for hydration effects (H₂O in the compound’s structure) .
What advanced techniques are available to study the conformational dynamics of L-LEUCINE-N-T-BOC:H2O (1-13C) in solution?
Methodological Answer:
Hyperpolarized dynamic nuclear polarization (DNP) enhances ¹³C NMR sensitivity by >10,000-fold, enabling real-time tracking of conformational changes in low-concentration samples . Pair this with molecular dynamics (MD) simulations parameterized using experimental NMR data (e.g., NOE restraints) to model rotational barriers around the t-BOC group. For time-resolved studies, use stopped-flow NMR to monitor transient intermediates during deprotection reactions .
How should researchers address contradictions in reported solubility data for L-LEUCINE-N-T-BOC:H2O (1-13C) across solvents?
Methodological Answer:
Contradictions often arise from variations in hydration states or impurities. Follow a systematic protocol:
Standardize hydration : Dry the compound under vacuum (≤0.1 mmHg, 24 h) to remove H₂O, then rehydrate under controlled humidity .
Solvent screening : Test solubility in deuterated solvents (e.g., DMSO-d₆, CDCl₃) using gravimetric analysis and ¹H NMR to detect residual undissolved material .
Purity checks : Use HPLC with a C18 column (UV detection at 210 nm) to identify hydrophobic impurities that may skew solubility measurements .
What strategies optimize the synthesis of L-LEUCINE-N-T-BOC:H2O (1-13C) with minimal racemization?
Methodological Answer:
Racemization occurs during t-BOC protection under acidic conditions. Mitigate this by:
- Using Schotten-Baumann conditions (biphasic NaOH/CH₂Cl₂) to maintain a pH >10 during Boc activation.
- Employing low-temperature coupling (0–4°C) with DCC/HOBt to minimize side reactions.
- Monitoring enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane:isopropanol (90:10) .
How can isotopic labeling at C-1 influence the mechanistic analysis of enzymatic cleavage of L-LEUCINE-N-T-BOC:H2O?
Methodological Answer:
¹³C labeling enables kinetic isotope effect (KIE) studies to probe rate-limiting steps. For example, in protease-mediated deprotection:
- Measure ¹³C NMR chemical shift changes during hydrolysis to detect transient intermediates.
- Compare for ¹²C vs. ¹³C substrates; a significant KIE (>1.04) suggests bond cleavage is rate-determining .
- Use isotope-edited FTIR to track C=O stretching vibrations in the t-BOC group during catalysis .
What experimental controls are essential when using L-LEUCINE-N-T-BOC:H2O (1-13C) in metabolic tracing studies?
Methodological Answer:
- Unlabeled controls : Include parallel experiments with unlabeled L-Leucine-N-t-BOC to distinguish background signals in MS or NMR.
- Degradation controls : Incubate the compound in buffer (pH 7.4, 37°C) for 24 h to assess stability before cellular uptake assays .
- Isotopic cross-talk correction : For LC-MS/MS, use MRM transitions specific to ¹³C fragments and subtract natural abundance contributions (e.g., 1.1% ¹³C in unlabeled samples) .
How can researchers leverage computational tools to predict the reactivity of L-LEUCINE-N-T-BOC:H2O (1-13C) in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model Boc deprotection energetics under acidic (TFA) or catalytic (Pd/C) conditions.
- Simulate solvent accessibility using molecular surface area (MSA) analysis to predict steric hindrance at the leucine side chain .
- Validate predictions with on-resin FTIR to monitor carbonyl group reactivity during SPPS .
What methodologies resolve discrepancies in reported NMR chemical shifts for L-LEUCINE-N-T-BOC:H2O (1-13C)?
Methodological Answer:
Discrepancies often stem from solvent, temperature, or referencing differences. Standardize protocols:
- Reference calibration : Use TMS (tetramethylsilane) in the same solvent (e.g., CDCl₃) for all experiments.
- Temperature control : Maintain ±0.1°C stability during acquisition to prevent shift drift.
- pH adjustment : For aqueous studies, buffer solutions to pH 7.0 with phosphate to avoid carboxylate protonation effects .
How can hyperpolarized ¹³C NMR enhance studies on L-LEUCINE-N-T-BOC:H2O (1-13C) in real-time enzymatic assays?
Methodological Answer:
Hyperpolarization via DNP amplifies the ¹³C signal, enabling sub-second temporal resolution. Applications include:
- Monitoring Boc deprotection kinetics by tracking the ¹³C signal decay at C-1 during enzymatic hydrolysis.
- Mapping solvent accessibility in protein-binding assays by observing polarization transfer to nearby protons .
- In-cell experiments : Use dissolution DNP to introduce hyperpolarized compound into live cells and track metabolic incorporation .
What are the best practices for validating synthetic protocols of L-LEUCINE-N-T-BOC:H2O (1-13C) against literature precedents?
Methodological Answer:
- Reproduce key steps : Replicate reported procedures (e.g., Boc protection with Boc₂O/DMAP) and compare yields/purity.
- Cross-validate analytical data : Match NMR (δ 1.4 ppm for t-BOC CH₃), MS ([M+H]⁺ = 264.2 for ¹³C-labeled), and HPLC retention times .
- Apply FINER criteria : Ensure the protocol is Feasible, Novel, Ethical, and Relevant to current peptide chemistry standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
